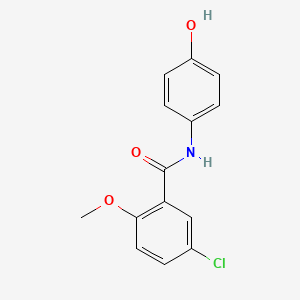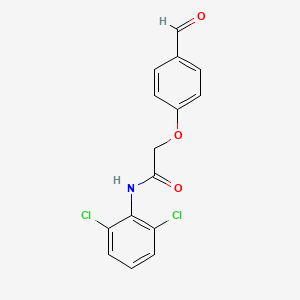
2-(2,5-dimethylphenoxy)-N-phenylpropanamide
Overview
Description
2-(2,5-dimethylphenoxy)-N-phenylpropanamide, also known as DPNPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-phenylpropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neuropathic pain, depression, and anxiety disorders.
Mechanism of Action
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-phenylpropanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in animal models. It has been demonstrated to reduce the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6. This compound has also been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethylphenoxy)-N-phenylpropanamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low doses. However, there are also limitations to its use in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in long-term studies. It also has a low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2-(2,5-dimethylphenoxy)-N-phenylpropanamide. One area of interest is the development of more potent and selective analogs of this compound that may exhibit improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neurotransmitter and inflammatory mediator activity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its pharmacological properties make it a promising research tool for investigating various neurological and psychiatric disorders.
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-9-10-13(2)16(11-12)20-14(3)17(19)18-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOJNFLELRWDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4404753.png)
![2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4404772.png)
![1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404780.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4404789.png)

![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4404797.png)
![5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4404814.png)

![2-chloro-N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4404827.png)
![N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4404831.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B4404843.png)